molecular formula C10H10O4 B119829 5-Formyl-2-methoxyphenyl Acetate CAS No. 881-57-2

5-Formyl-2-methoxyphenyl Acetate

Cat. No.: B119829
CAS No.: 881-57-2
M. Wt: 194.18 g/mol
InChI Key: ZVPGTXJXZIXWGR-UHFFFAOYSA-N
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Description

It is a white to orange to green powder or crystal with a melting point of 85-89°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formyl-2-methoxyphenyl Acetate can be synthesized through several methods. One common method involves the acetylation of 5-formyl-2-methoxyphenol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl Acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Formyl-2-methoxybenzoic acid.

    Reduction: 5-Hydroxymethyl-2-methoxyphenyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-methoxyphenyl Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxyphenyl Acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and acetate groups can undergo hydrolysis and substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Vanillin Acetate: Similar structure with a formyl group at the para position relative to the methoxy group.

    4-Formyl-2-methoxyphenyl Acetate: Similar structure but with the formyl group at a different position.

Uniqueness

5-Formyl-2-methoxyphenyl Acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPGTXJXZIXWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399300
Record name 5-Formyl-2-methoxyphenyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-57-2
Record name 5-Formyl-2-methoxyphenyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-methoxyphenyl Acetate
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